Cas no 1261985-89-0 (2-Formyl-6-(3-methylthiophenyl)phenol)
2-Formyl-6-(3-methylthiophenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-FORMYL-6-(3-METHYLTHIOPHENYL)PHENOL
- 2-Formyl-6-(3-methylthiophenyl)phenol
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- MDL: MFCD18314724
- Inchi: 1S/C14H12O2S/c1-17-12-6-2-4-10(8-12)13-7-3-5-11(9-15)14(13)16/h2-9,16H,1H3
- InChI Key: FJYDIIPLEKACOB-UHFFFAOYSA-N
- SMILES: S(C)C1=CC=CC(=C1)C1C=CC=C(C=O)C=1O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 257
- XLogP3: 3.7
- Topological Polar Surface Area: 62.6
2-Formyl-6-(3-methylthiophenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320838-5 g |
2-Formyl-6-(3-methylthiophenyl)phenol, 95%; . |
1261985-89-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320838-5g |
2-Formyl-6-(3-methylthiophenyl)phenol, 95%; . |
1261985-89-0 | 95% | 5g |
€1159.00 | 2025-04-21 |
2-Formyl-6-(3-methylthiophenyl)phenol Suppliers
2-Formyl-6-(3-methylthiophenyl)phenol Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-Formyl-6-(3-methylthiophenyl)phenol
Professional Introduction to 2-Formyl-6-(3-methylthiophenyl)phenol (CAS No: 1261985-89-0)
2-Formyl-6-(3-methylthiophenyl)phenol, identified by its Chemical Abstracts Service (CAS) number 1261985-89-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a unique structural arrangement of a phenol group linked to a formyl moiety and a 3-methylthiophenyl substituent, exhibits intriguing chemical properties that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and advanced functional materials.
The molecular structure of 2-Formyl-6-(3-methylthiophenyl)phenol consists of a benzene ring substituted at the 2-position with a formyl group (CHO) and at the 6-position with a 3-methylthiophenyl group. This configuration imparts distinct reactivity and electronic characteristics, making it a valuable intermediate in synthetic chemistry. The presence of both the formyl and thiophenyl groups allows for diverse functionalization pathways, enabling the synthesis of complex derivatives with tailored properties.
In recent years, 2-Formyl-6-(3-methylthiophenyl)phenol has been studied extensively for its potential applications in pharmaceutical research. The formyl group serves as a versatile handle for further chemical modifications, such as condensation reactions to form heterocyclic compounds or reduction to alcohols. Meanwhile, the thiophenyl ring contributes to the compound's aromaticity and can influence its interaction with biological targets. This dual functionality has sparked interest in exploring its role in drug discovery, particularly for addressing neurological disorders and inflammatory conditions where precise molecular interactions are crucial.
One of the most compelling aspects of 2-Formyl-6-(3-methylthiophenyl)phenol is its utility in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel scaffolds for small-molecule drugs. For instance, studies have demonstrated its incorporation into benzothiophene derivatives, which are known for their pharmacological activity. These derivatives exhibit potential antimicrobial, anti-inflammatory, and even anticancer properties, depending on the specific modifications introduced. The ability to fine-tune the chemical structure while retaining the core 2-Formyl-6-(3-methylthiophenyl)phenol framework provides chemists with a flexible platform for innovation.
The compound's relevance extends beyond pharmaceuticals into materials science. The conjugated system formed by the phenol, formyl, and thiophenyl groups contributes to its electronic properties, making it suitable for applications in organic electronics and photovoltaic devices. Researchers have explored its use in creating organic semiconductors and light-emitting diodes (OLEDs), where such molecules can enhance charge transport and luminescence efficiency. This interdisciplinary potential underscores the versatility of 2-Formyl-6-(3-methylthiophenyl)phenol as both a synthetic intermediate and an end material.
Recent advancements in computational chemistry have further highlighted the significance of 2-Formyl-6-(3-methylthiophenyl)phenol. Molecular modeling studies suggest that this compound can interact with biological targets through multiple binding modes, enhancing its suitability for drug design. By integrating machine learning algorithms with traditional pharmacokinetic data, researchers can predict optimal analogs derived from 2-Formyl-6-(3-methylthiophenyl)phenol, accelerating the discovery process. Such computational approaches are becoming increasingly integral to modern drug development pipelines, reducing time-to-market while improving efficacy.
The synthesis of 2-Formyl-6-(3-methylthiophenyl)phenol itself presents an interesting challenge due to its complex structural features. However, recent methodologies have streamlined its production, making it more accessible for industrial-scale applications. Catalytic processes have been developed to facilitate key transformations, such as cross-coupling reactions between aryl halides and thiophenes under mild conditions. These improvements not only enhance yield but also minimize waste, aligning with green chemistry principles.
Looking ahead, the future prospects for 2-Formyl-6-(3-methylthiophenyl)phenol appear promising as more research uncovers its full potential. Collaborative efforts between academia and industry are likely to drive innovation in both drug discovery and advanced materials. As synthetic techniques evolve and computational tools become more sophisticated, new derivatives and applications will continue to emerge from this versatile compound.
In summary,2-Formyl-6-(3-methylthiophenyl)phenol (CAS No: 1261985-89-0) represents a cornerstone in modern chemical research due to its unique structural features and broad applicability. Whether used as a building block for pharmaceuticals or as an active component in functional materials,this compound exemplifies how molecular design can lead to groundbreaking advancements across multiple scientific disciplines.
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